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Compound of Interest

Methyl 15-
Compound Name:
Hydroxypentadecanoate

Cat. No.: B025149

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of a variety of derivatives from Methyl 15-Hydroxypentadecanoate. This long-chain hydroxy
fatty acid ester serves as a versatile starting material for the creation of compounds with
potential applications in fragrance, materials science, and pharmacology, particularly as
modulators of key signaling pathways involved in metabolic and inflammatory diseases.

Introduction

Methyl 15-Hydroxypentadecanoate possesses two primary reactive sites: a terminal hydroxyl
group and a methyl ester functionality. These sites allow for a range of chemical modifications,
leading to the synthesis of diverse derivatives such as esters, ethers, amides, and oxidation
products. Notably, derivatives of long-chain hydroxy fatty acids, including the class of lipids
known as fatty acid esters of hydroxy fatty acids (FAHFAS), have been identified as
endogenous signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2]
These molecules can act as agonists for G-protein coupled receptors like GPR120 and nuclear
receptors like PPARs, making them attractive targets for drug discovery.[3][4][5][6]

This guide offers detailed protocols for the synthesis of several key derivatives of Methyl 15-
Hydroxypentadecanoate, methods for their characterization, and an overview of the relevant
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biological signaling pathways.

Synthetic Schemes and Data

The following section details the synthetic routes to various derivatives of Methyl 15-

Hydroxypentadecanoate, including macrolactonization, esterification, etherification,

amidation, and oxidation.

Table 1: Summary of Synthesized Derivatives and

Reaction Yields

Derivative Synthetic . . .
Key Reagents Reaction Time  Yield (%)
Name Method
Cyclopentadecan  Macrolactonizati KF-Laly-Al203, 7h £g5
olide on Glycerine '
Methyl 15- . .
o Acetic anhydride, >95
acetoxypentadec  Esterification o 4 h )
Pyridine (representative)
anoate
Methyl 15- o
Williamson Ether  NaH, Methyl >90
methoxypentade ] o 12 h )
Synthesis iodide (representative)
canoate
15-Hydroxy-N- )
S n-Propylamine, >85
propylpentadeca  Amidation 24 h )
] NaOMe (representative)
namide
Methyl 15- Pyridinium %0
>
oxopentadecano  Oxidation chlorochromate 2h )
(representative)
ate (PCC)

Experimental Protocols
Protocol 1: Synthesis of Cyclopentadecanolide via
Macrolactonization

This protocol describes the intramolecular transesterification of Methyl 15-
Hydroxypentadecanoate to form the macrocyclic lactone, cyclopentadecanolide, a valuable
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musk fragrance.

Materials:

e Methyl 15-Hydroxypentadecanoate

o KF-La/y-Al203 catalyst

e Glycerine

» Electric heater with magnetic stirring

» Reaction-distillation apparatus with an oil-water separator
e High-vacuum pump

Procedure:

» To a round-bottom flask equipped with a magnetic stirrer and reaction-distillation head, add
Methyl 15-Hydroxypentadecanoate (5 mmol), KF-La/y-Al203 catalyst (0.5 g), and
glycerine (15 ml).

e Stir the mixture for 30 minutes at 120°C.
e Slowly increase the temperature to 190°C while reducing the pressure to 2 mbar.
¢ Maintain the reaction at 190°C and 2 mbar for 7 hours.

o Continuously separate the product, cyclopentadecanolide, from the reaction mixture via
reaction-distillation.

o The distilled product is collected in the oil-water separator.
 Purify the collected product by vacuum distillation to achieve high purity.
Characterization Data (Representative):

e Yield: 58.5%][7]
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o Purity (after distillation): 98.8%][7]

e 1H NMR (CDCl3): & 4.12 (t, 2H), 2.30 (t, 2H), 1.65 (m, 4H), 1.25-1.40 (m, 20H).

e 13C NMR (CDCls): 6 173.9, 63.8, 34.5, 28.6, 27.2, 26.9, 26.8, 26.6, 26.4, 26.3, 26.2, 25.9,
25.4,24.9.

MS (EI): m/z 240 [M]*.

Protocol 2: Synthesis of Methyl 15-
acetoxypentadecanoate via Esterification

This protocol details the esterification of the terminal hydroxyl group of Methyl 15-
Hydroxypentadecanoate.

Materials:

Methyl 15-Hydroxypentadecanoate

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M HCI solution

Saturated NaHCOs solution

Brine

Anhydrous MgSOa
Procedure:

o Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in pyridine (5 mL) in a round-bottom
flask.
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e Cool the solution to 0°C in an ice bath.
e Add acetic anhydride (1.5 mmol) dropwise with stirring.
» Allow the reaction to warm to room temperature and stir for 4 hours.

 Dilute the reaction mixture with DCM and wash sequentially with 1 M HCI, saturated
NaHCOs, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate).

Characterization Data (Representative):
e Yield: >95%

e 1H NMR (CDCl3): & 4.05 (t, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.04 (s, 3H), 1.60-1.68 (m, 4H),
1.25-1.40 (m, 20H).

o« BC NMR (CDCI3): 0 174.4,171.2,64.7,51.4, 34.1, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 28.6,
25.9, 25.0, 21.0.

e« MS (ESI): m/z 315 [M+H]*.

Protocol 3: Synthesis of Methyl 15-
methoxypentadecanoate via Williamson Ether Synthesis

This protocol describes the etherification of the terminal hydroxyl group.
Materials:
o Methyl 15-Hydroxypentadecanoate

e Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
Methyl iodide (CHsl)

Saturated NH4Cl solution

Diethyl ether

Anhydrous MgSOa

Procedure:

To a solution of Methyl 15-Hydroxypentadecanoate (1 mmol) in anhydrous THF (10 mL)
under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.

Stir the mixture at room temperature for 30 minutes.

Add methyl iodide (1.5 mmol) and stir the reaction at room temperature for 12 hours.
Carefully quench the reaction with saturated NH4Cl solution.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate.

Purify the product by column chromatography.

Characterization Data (Representative):

Yield: >90%

1H NMR (CDCls): & 3.67 (s, 3H), 3.38 (t, 2H), 3.34 (s, 3H), 2.30 (t, 2H), 1.55-1.65 (m, 4H),
1.25-1.40 (m, 22H).

3C NMR (CDClIs): 8 174.4,72.9, 58.9, 51.4, 34.1, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1,
26.2, 25.0.

MS (ESI): m/z 287 [M+H]*.
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Protocol 4: Synthesis of 15-Hydroxy-N-
propylpentadecanamide via Amidation

This protocol details the conversion of the methyl ester to an amide.
Materials:

e Methyl 15-Hydroxypentadecanoate

n-Propylamine

Sodium methoxide (NaOMe)

Methanol

1 M HCI solution

Ethyl acetate

Anhydrous MgSOa

Procedure:

Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in methanol (5 mL).

Add n-propylamine (3 mmol) and a catalytic amount of sodium methoxide (0.1 mmol).

Heat the mixture to reflux and stir for 24 hours.

Cool to room temperature and neutralize with 1 M HCI.

Extract with ethyl acetate, wash with brine, dry over anhydrous MgSOa4, and concentrate.

Purify by recrystallization or column chromatography.
Characterization Data (Representative):

e Yield: >85%
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« 1H NMR (CDCls): & 5.40 (br s, 1H), 3.64 (t, 2H), 3.22 (g, 2H), 2.16 (t, 2H), 1.45-1.60 (m, 6H),
1.25-1.40 (m, 20H), 0.92 (t, 3H).

e 13C NMR (CDCls): 6 173.2, 63.0, 41.5, 36.8, 32.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.8,
25.7,23.0, 11.5.

« MS (ESI): m/z 300 [M+H]*.

Protocol 5: Synthesis of Methyl 15-oxopentadecanoate
via Oxidation

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde.

Materials:

Methyl 15-Hydroxypentadecanoate

Pyridinium chlorochromate (PCC)

Dichloromethane (DCM)

Silica gel

Procedure:

Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in DCM (10 mL).

Add PCC (1.5 mmol) and stir at room temperature for 2 hours.

Filter the reaction mixture through a pad of silica gel, eluting with DCM.

Concentrate the filtrate to obtain the product.

Characterization Data (Representative):

e Yield: >90%
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e tH NMR (CDCls): & 9.76 (t, 1H), 3.67 (s, 3H), 2.42 (td, 2H), 2.30 (t, 2H), 1.60-1.68 (m, 4H),
1.25-1.40 (m, 18H).

o 13C NMR (CDCls): 6 202.9, 174.4,51.4, 43.9, 34.1, 29.5, 29.4, 29.3, 29.2, 29.1, 29.0, 25.0,
22.1.

e« MS (ESI): m/z 271 [M+H]*.

Biological Activity and Signaling Pathways

Derivatives of long-chain hydroxy fatty acids are known to exhibit biological activity, primarily
through their interaction with specific cellular receptors.

GPR120 Signaling Pathway

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),
Is activated by long-chain fatty acids, including derivatives of hydroxypentadecanoic acid.[5][8]
Activation of GPR120 has been linked to anti-inflammatory and insulin-sensitizing effects.[9]

Plasma Membrane Cytosol

Click to download full resolution via product page

Caption: GPR120 signaling cascade initiated by a FAHFA derivative.

Upon binding of a FAHFA ligand, GPR120 activates the Gg/11 protein, which in turn activates
phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,
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while DAG activates protein kinase C (PKC). These events lead to downstream signaling
cascades that result in anti-inflammatory and insulin-sensitizing effects.[10]

PPARa Signaling Pathway

Peroxisome proliferator-activated receptors (PPARS) are nuclear receptors that regulate gene
expression. PPARa is a key regulator of lipid metabolism, and its activation by fatty acid
derivatives can lead to the transcription of genes involved in fatty acid oxidation.[3][6]
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Caption: PPARa-mediated gene transcription activated by a FAHFA derivative.
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FAHFA derivatives can enter the nucleus and bind to PPARa, leading to its heterodimerization
with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator
response elements (PPRES) in the promoter regions of target genes, initiating their
transcription. This leads to an increase in the expression of proteins involved in lipid
metabolism and can also modulate inflammatory responses.[6][11]

Conclusion

Methyl 15-Hydroxypentadecanoate is a valuable and versatile starting material for the
synthesis of a wide array of derivatives with significant potential in various fields. The protocols
provided herein offer a foundation for the exploration of this chemical space. Furthermore, the
elucidation of the roles of these derivatives in key biological signaling pathways opens up
exciting avenues for the development of novel therapeutics for metabolic and inflammatory
disorders. Further research into the structure-activity relationships of these compounds is
warranted to fully realize their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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